1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13492824
Molecular Formula: C14H17BrO2
Molecular Weight: 297.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H17BrO2 |
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Molecular Weight | 297.19 g/mol |
IUPAC Name | tert-butyl 1-(4-bromophenyl)cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C14H17BrO2/c1-13(2,3)17-12(16)14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3 |
Standard InChI Key | OCIDCJXKYGNZCU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Canonical SMILES | CC(C)(C)OC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound consists of a cyclopropane ring fused to a carboxylic acid tert-butyl ester group and a 4-bromophenyl substituent. The cyclopropane ring’s 60° bond angles introduce significant ring strain, which influences its reactivity and stability . The tert-butyl ester group enhances steric bulk, reducing susceptibility to nucleophilic attack and improving solubility in nonpolar solvents.
Key Structural Features:
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Cyclopropane core: Three-membered carbon ring with sp³ hybridization.
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4-Bromophenyl group: Aromatic ring with a bromine atom at the para position, directing electrophilic substitution reactions.
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Tert-butyl ester: A bulky protecting group that stabilizes the carboxylic acid moiety during synthetic transformations.
Physicochemical Properties
Data from experimental and predicted measurements reveal the following properties :
Property | Value |
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Molecular Weight | 297.19 g/mol |
Density | 1.355 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 326.8 ± 35.0 °C (Predicted) |
Melting Point | Not reported |
Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethyl acetate) |
The predicted density and boiling point align with trends observed in tert-butyl esters, which typically exhibit lower volatility than their methyl or ethyl counterparts due to increased molecular weight .
Synthesis and Manufacturing
Cyclopropanation of (4-Bromophenyl)acetonitrile
A common approach to cyclopropane derivatives involves base-induced cyclopropanation of nitriles. For example, 1-(4-bromo-2-fluorophenyl)cyclopropanecarboxylic acid is synthesized via reaction of (4-bromo-2-fluorophenyl)acetonitrile with 1-bromo-2-chloroethane in the presence of sodium hydroxide . Adapting this method, the target compound could be synthesized by:
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Cyclopropanation of (4-bromophenyl)acetonitrile using a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions.
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Hydrolysis of the nitrile group to a carboxylic acid.
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Esterification with tert-butanol or protection using di-tert-butyl dicarbonate (Boc₂O) .
Direct Esterification of Cyclopropanecarboxylic Acid
An alternative route involves esterifying preformed 1-(4-bromophenyl)cyclopropanecarboxylic acid with tert-butanol under acid catalysis. This method mirrors the synthesis of piperazine-1-carboxylic acid tert-butyl ester, where Boc₂O is used to protect the amine group in the presence of triethylamine .
Reaction Optimization
Key parameters for high-yield synthesis include:
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Temperature: Reactions often proceed at 0–25°C to minimize side reactions.
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Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) accelerate Boc protection .
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Solvents: Dichloromethane or THF are preferred for their inertness and solubility properties .
Reactivity and Functionalization
Ring-Opening Reactions
The strained cyclopropane ring is susceptible to ring-opening via:
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Acid-catalyzed hydrolysis: Yields 3-(4-bromophenyl)propanoic acid derivatives.
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Transition metal-mediated cleavage: Palladium catalysts enable cross-coupling reactions, forming biaryl structures .
Ester Hydrolysis
The tert-butyl ester can be cleaved under acidic conditions (e.g., HCl in dioxane) to regenerate the carboxylic acid, a critical step in prodrug activation or further functionalization .
Applications in Research
Pharmaceutical Intermediate
Cyclopropane derivatives are prized in drug discovery for their conformational rigidity, which enhances target binding affinity. This compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures found in kinase inhibitors and antivirals .
Materials Science
The tert-butyl group’s hydrophobicity makes the compound a candidate for designing:
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Polymer additives: To modify thermal stability.
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Liquid crystals: Via incorporation into mesogenic cores.
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective methods to access chiral cyclopropane derivatives could expand utility in asymmetric catalysis.
Green Chemistry Approaches
Exploring solvent-free esterification or biocatalytic methods may reduce environmental impact.
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